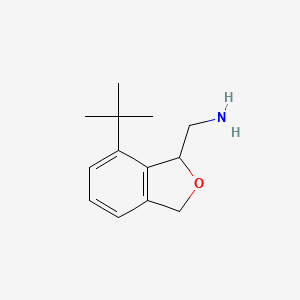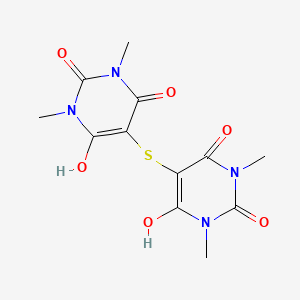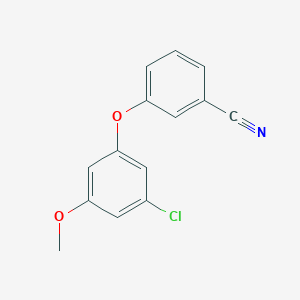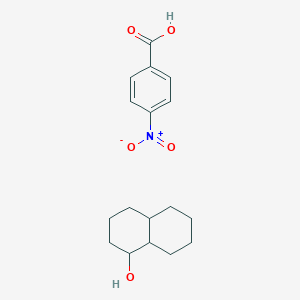![molecular formula C19H13ClO2 B14182452 10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-62-4](/img/structure/B14182452.png)
10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a chlorophenyl group attached to the naphthopyran structure, which can influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-naphthol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: Used as a photochromic material in the study of light-induced chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of photochromic lenses and other light-sensitive materials.
Mechanism of Action
The mechanism of action of 10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible structural change, leading to a change in color. This process involves the breaking and forming of chemical bonds within the molecule, which can be influenced by the presence of the chlorophenyl group. The molecular targets and pathways involved in this process are primarily related to the absorption and emission of light energy.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-3H-naphtho[2,1-b]pyran: Another naphthopyran compound with similar photochromic properties.
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride: A related compound with a chlorophenyl group but different structural features.
Uniqueness
10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific structural arrangement and the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and photochromic behavior. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
923026-62-4 |
|---|---|
Molecular Formula |
C19H13ClO2 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C19H13ClO2/c20-14-7-5-12(6-8-14)19-15-4-2-1-3-13(15)9-16-17(19)10-22-11-18(16)21/h1-9H,10-11H2 |
InChI Key |
PPWSXTRJSNHFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2C(=O)CO1)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)
![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)
![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)


![4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B14182403.png)
![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)

![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
![3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane](/img/structure/B14182426.png)
![Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane](/img/structure/B14182438.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14182439.png)
![tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane](/img/structure/B14182441.png)
